

Solubility Profile of 2-Cyanoacetic Acid in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-cyanoacetic acid

Cat. No.: B13440836

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-cyanoacetic acid** in various common organic solvents. Understanding the solubility of this versatile building block is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative and Qualitative Solubility Data

The solubility of **2-cyanoacetic acid** varies significantly across different organic solvents, reflecting its polar nature with both a carboxylic acid and a nitrile functional group. While extensive quantitative data across a wide range of solvents and temperatures is not readily available in the public domain, the following tables summarize the existing information.

Table 1: Quantitative Solubility of **2-Cyanoacetic Acid**

Solvent	Temperature (°C)	Solubility
Water	20	1000 g/L[1][2]
Water	Not Specified	50 mg/mL[3]

Table 2: Qualitative Solubility of **2-Cyanoacetic Acid**

Solvent	Solubility
Alcohols (Methanol, Ethanol, Propanol, Butanol)	Soluble / High Solubility[4][5][6]
Ether (Diethyl ether)	Soluble[4][5]
Benzene	Slightly Soluble[4][5]
Chloroform	Slightly Soluble[4][5]
2-Methoxyethanol	High Solubility[6]
2-Ethoxyethanol	High Solubility[6]

It is important to note that a related compound, 2-cyanoacetamide, has been studied more extensively. Its solubility in 14 pure solvents was determined, showing the following trend: N,N-dimethylformamide > acetone > water > acetonitrile > methanol > methyl acetate > 1,4-dioxane > tetrahydrofuran > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[7]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental for process development and formulation. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of compounds like **2-cyanoacetic acid**.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining thermodynamic (equilibrium) solubility.

Objective: To determine the concentration of a solute in a saturated solution in a specific solvent at a given temperature.

Materials:

- **2-Cyanoacetic Acid (solid)**
- Solvent of interest

- Thermostatically controlled shaker or incubator
- Centrifuge
- Volumetric flasks and pipettes
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of solid **2-cyanoacetic acid** to a known volume of the solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of saturation.
- Equilibration: Place the sealed flask in a thermostatically controlled shaker and agitate at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid phase, the samples are typically centrifuged at the same temperature as the equilibration.
- Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a chemically inert filter (e.g., PTFE, 0.22 μm pore size) to remove any microscopic undissolved particles. This step should be performed quickly to avoid temperature changes that could affect solubility.
- Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
- Analysis: Quantify the concentration of **2-cyanoacetic acid** in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.

- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.

Gravimetric Method

This method is straightforward and relies on the mass determination of the dissolved solute.

Objective: To determine solubility by measuring the mass of solute dissolved in a known mass of solvent.

Materials:

- 2-Cyanoacetic Acid (solid)**
- Solvent of interest
- Thermostatically controlled water bath or incubator
- Analytical balance
- Evaporating dish
- Oven

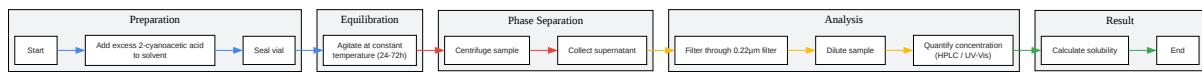
Procedure:

- Preparation of Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the Shake-Flask Method (Steps 1-3).
- Sample Collection: After equilibration and phase separation, carefully decant or pipette a known mass of the clear supernatant into a pre-weighed evaporating dish.
- Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the **2-cyanoacetic acid**.
- Mass Determination: Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it. The difference between the final and initial mass of the dish corresponds to the mass of the dissolved **2-cyanoacetic acid**.

- Calculation: The solubility is calculated as the mass of the dissolved solute per mass of the solvent used.

Laser Dynamic Method

This is an automated method that determines the clear point temperature of a solid-liquid mixture with a defined composition.


Objective: To rapidly determine the solubility of a compound at various temperatures.

Procedure:

- Sample Preparation: A precise amount of **2-cyanoacetic acid** and the solvent are added to a sample vial.
- Heating and Cooling Cycles: The sample is subjected to controlled heating and cooling cycles.
- Clarity Detection: A laser beam is passed through the sample, and a detector measures the light transmission. The temperature at which the solid completely dissolves upon heating (clear point) and the temperature at which it precipitates upon cooling (cloud point) are recorded.
- Solubility Curve: By repeating this process with different solute-solvent compositions, a solubility curve as a function of temperature can be generated.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the equilibrium shake-flask method.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanoacetic acid | 372-09-8 [chemicalbook.com]
- 2. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility Profile of 2-Cyanoacetic Acid in Common Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13440836#solubility-of-2-cyanoacetic-acid-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com